

Head-to-Head Comparison of TH-Z816 and Adagrasib Mechanisms

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Compound of Interest

Compound Name: TH-Z816

Cat. No.: B12396985

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This guide provides a detailed, data-driven comparison of the mechanistic attributes of two distinct KRAS inhibitors: **TH-Z816**, a reversible inhibitor of KRAS G12D, and adagrasib, a covalent inhibitor of KRAS G12C. This objective analysis is intended to support research and drug development efforts in the field of targeted cancer therapy.

Overview of Mechanisms

Adagrasib is a highly selective and potent small-molecule that irreversibly binds to the mutant cysteine residue in KRAS G12C.[1][2] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[1][2] In contrast, **TH-Z816** is a reversible inhibitor that targets the KRAS G12D mutation.[3] Its mechanism of action involves the formation of a salt bridge with the aspartate residue at codon 12, and it has been shown to bind to both the GDP-bound and GTP-bound forms of the KRAS G12D protein.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for **TH-Z816** and adagrasib. It is important to note that no direct head-to-head comparative studies have been published. The data presented here are compiled from separate studies and should be interpreted with this in mind.

Table 1: Biochemical Potency and Binding Affinity

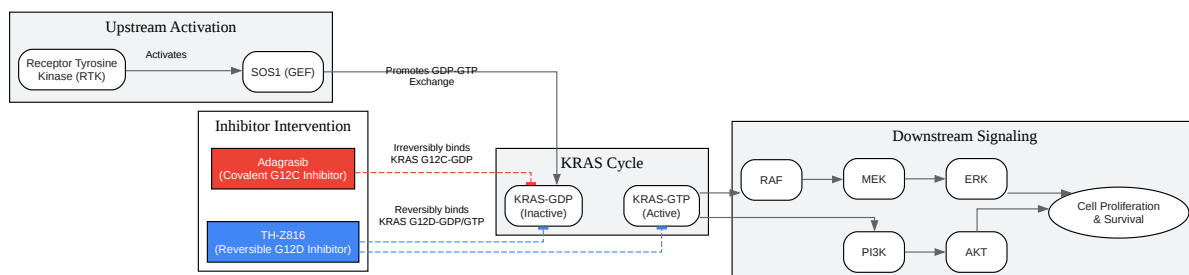
Parameter	TH-Z816	Adagrasib
Target	KRAS G12D[3]	KRAS G12C[1][2]
Binding Mechanism	Reversible, Salt Bridge Formation[3][4]	Irreversible, Covalent[1][2]
Biochemical IC50	14 μ M (SOS1-catalyzed nucleotide exchange assay)[3]	Not explicitly reported in the provided results.
Binding Affinity (Kd)	25.8 μ M (to GDP-bound KRAS G12D)	Not explicitly reported in the provided results.
Targeted State	GDP- and GTP-bound KRAS G12D[3][4]	Inactive, GDP-bound KRAS G12C[1]

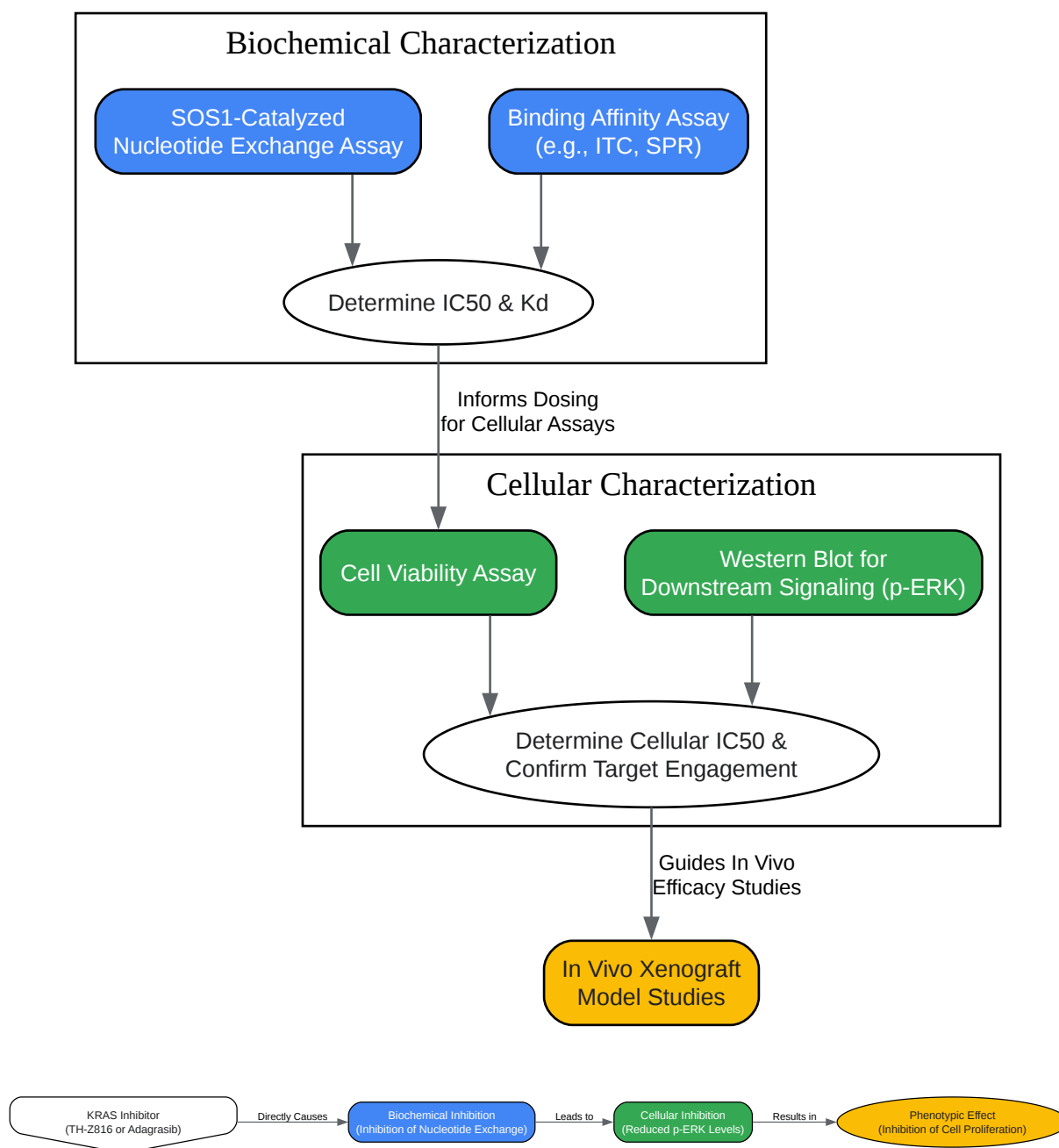
Table 2: Cellular Activity

Parameter	TH-Z816	Adagrasib
Cellular IC50	Data not available in the public domain. A related compound, TH-Z835, has been shown to inhibit cancer cell proliferation. [3][4]	Not explicitly reported in the provided results, but preclinical data indicates brain concentrations exceeded the cellular IC50.[1]
Reported Clinical Activity	Preclinical data for a related compound (TH-Z835) shows reduced tumor volume in mouse xenograft models.[3][4]	Objective Response Rate (ORR) of 43% in previously treated KRAS G12C-mutant non-small cell lung cancer (NSCLC) patients.[5][6]

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention for **TH-Z816** and adagrasib within the KRAS signaling pathway.





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- To cite this document: BenchChem. [Head-to-Head Comparison of TH-Z816 and Adagrasib Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396985#head-to-head-comparison-of-th-z816-and-adagrasib-mechanisms]

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